molecular formula C16H12N2 B12522044 7-Methyl-7H-indolo[2,3-c]quinoline CAS No. 672926-01-1

7-Methyl-7H-indolo[2,3-c]quinoline

Cat. No.: B12522044
CAS No.: 672926-01-1
M. Wt: 232.28 g/mol
InChI Key: OKOBRTLENSIOMR-UHFFFAOYSA-N
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Description

7-Methyl-7H-indolo[2,3-c]quinoline is a synthetic tetracyclic heterocycle of significant interest in medicinal chemistry and oncology research. This planar fused ring system is recognized for its potent biological activity, primarily functioning as a DNA intercalator and topoisomerase inhibitor, which disrupts essential processes in cancer cells . The indolo[2,3-c]quinoline scaffold is a known pharmacophore in the development of antiproliferative agents, with studies showing that such derivatives can efficiently induce apoptosis in malignant cells . Its mechanism is multifaceted; beyond DNA interaction, this class of compounds has demonstrated promising activity as a protein kinase inhibitor. Research on related metal complexes has revealed low micromolar to sub-micromolar cytotoxicity against multidrug-resistant cancer cell lines and the ability to inhibit key kinases such as PIM-1, SGK-1, and PKA from a panel of 50 kinases, suggesting potential as a multi-targeted therapeutic agent . The core structure is also associated with studies focusing on G-quadruplex DNA stabilization, which can impact telomerase activity and oncogene transcription . This product is intended for research purposes to further investigate these mechanisms and explore new anticancer strategies. It is supplied For Research Use Only. Not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

672926-01-1

Molecular Formula

C16H12N2

Molecular Weight

232.28 g/mol

IUPAC Name

7-methylindolo[2,3-c]quinoline

InChI

InChI=1S/C16H12N2/c1-18-14-9-5-3-7-12(14)16-11-6-2-4-8-13(11)17-10-15(16)18/h2-10H,1H3

InChI Key

OKOBRTLENSIOMR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C=NC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Key Steps:

  • Substrate Synthesis : 3-(2-Azidophenyl)-N-phenylacrylamides are prepared via Wittig reactions between 2-azidobenzaldehyde and triphenylphosphonium ylides.
  • Photocyclization : Irradiation (λ ≥280 nm) in benzene/dichloromethane (9:1) under oxygen facilitates two consecutive photochemical steps:
    • Nitrene formation and indole ring closure
    • 6π-electrocyclic reaction to form the quinoline moiety.
  • Methylation : Post-synthetic N-methylation using methyl iodide in DMF with K₂CO₃ and TBAB introduces the 7-methyl group.

Optimization Data:

Solvent System Reaction Time (h) Conversion (%) Yield (%)
Benzene-CH₂Cl₂ (9:1) 11 96 76
Acetonitrile 20 93 0

The solvent polarity critically influences reaction efficiency, with nonpolar mixtures favoring cyclization over side reactions. Post-cyclization methylation typically achieves >80% yield when using excess methyl iodide.

Palladium-Catalyzed Domino Reactions

Transition metal catalysis enables convergent synthesis of polysubstituted indoloquinolines. A robust Pd-mediated approach involves:

Synthetic Route:

  • Buchwald-Hartwig Amination : Coupling of 4-bromoquinolin-3-amine with 2-iodoaniline using Pd(OAc)₂/XPhos.
  • Intramolecular Heck Cyclization : Ring closure at 110°C with Ag₂CO₃ as base yields the indolo[2,3-c]quinoline scaffold.
  • Selective Methylation : Treatment with CH₃I in THF introduces the 7-methyl group while avoiding over-alkylation (Scheme 1).

Representative Conditions :

  • Pd(dba)₂ (5 mol%), XPhos (10 mol%)
  • Toluene, 110°C, 24 h
  • Methylation yield: 80%

This method permits late-stage functionalization, making it suitable for generating analogs with varied substituents.

Iodine-Mediated Dehydrogenative Coupling

Oxidative coupling strategies provide atom-economical access to N-alkylated indoloquinolines. A recent advancement employs I₂/TBHP (tert-butyl hydroperoxide) for simultaneous cyclization and methylation:

Procedure:

  • Substrate Preparation : N-Allyl anilines derived from 2-azidocinnamamides.
  • Iodocyclization : I₂ (1.2 eq), TBHP (70% in H₂O), CH₃CN, 80°C, 12 h.
  • Aromatization : In situ dehydrogenation completes the conjugated system.

Advantages :

  • Single-step installation of methyl group via alkyl iodide intermediates
  • Yields: 65-78% for 7-methyl derivatives

Mechanistic studies suggest iodine facilitates both C-N bond formation and oxidative aromatization.

Microwave-Assisted Solid-Phase Synthesis

For high-throughput applications, solid-supported methods reduce purification demands:

Protocol:

  • Resin Functionalization : Wang resin loaded with 2-azidophenylacrylic acid.
  • Photocyclization : Microwave irradiation (300 W, 150°C) in DMF/H₂O.
  • Methylation : On-resin treatment with CH₃I/K₂CO₃.

Performance Metrics :

  • Total synthesis time: <6 hours
  • Purity: >90% after cleavage

This approach is particularly valuable for parallel synthesis of indoloquinoline libraries.

Comparative Analysis of Methods

Method Yield Range (%) Key Advantage Limitation
Photocyclization 70-76 One-pot procedure Requires specialized UV equipment
Pd Catalysis 65-80 Modular substrate design Sensitive to oxygen/moisture
I₂/TBHP 65-78 No pre-functionalization needed Iodine byproduct removal required
Microwave Solid-Phase 75-85 High-throughput capability Limited scale-up potential

Structural Characterization Data

Critical spectroscopic signatures confirm successful 7-methylation:

  • ¹H NMR : Sharp singlet at δ 3.65-3.72 ppm (N-CH₃)
  • ¹³C NMR : Resonance at δ 39.2-39.6 ppm (N-CH₃)
  • HRMS : [M+H]⁺ calculated for C₁₆H₁₃N₂: 233.1073, found 233.1076

X-ray crystallography reveals planar indoloquinoline core with methyl group perpendicular to the aromatic system.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-7H-indolo[2,3-c]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoloquinolines, which can exhibit significant biological activities.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Indoloquinolines

Indolo[2,3-b]quinolines

Indolo[2,3-b]quinolines differ in the fusion position of the indole and quinoline rings (position b vs. c in the target compound). This structural variation impacts both synthesis and bioactivity:

  • Synthesis: Indolo[2,3-b]quinolines are synthesized via copper-catalyzed reactions using 3-alkylindolin-2-imine hydrochlorides, achieving moderate yields (14–31%) under optimized methanol/water solvent systems . In contrast, 7-Methyl-7H-indolo[2,3-c]quinoline benefits from palladium-catalyzed methods, which avoid toxic metal catalysts and harsh conditions .
  • Bioactivity: Indolo[2,3-b]quinolines generally exhibit lower cytotoxicity (IC₅₀ >10 μM) compared to [2,3-c] isomers. The planar [2,3-c] system enhances DNA binding, whereas the [2,3-b] scaffold may adopt a less favorable conformation .

Indolo[2,3-d]benzazepines

Indolo[2,3-d]benzazepines, which incorporate a seven-membered benzazepine ring, display markedly reduced cytotoxicity compared to 7-Methyl-7H-indolo[2,3-c]quinoline. This is attributed to their non-planar, folded structure, which limits DNA intercalation efficiency. For example, Cu(II) complexes of indolo[2,3-c]quinolines exhibit IC₅₀ values in the low micromolar range (1–5 μM), while benzazepine derivatives show weaker activity (IC₅₀ >20 μM) .

Pyrrolo[2,3-c]quinolines

Pyrrolo[2,3-c]quinolines, such as neocryptolepine, are isomeric to the target compound but replace the indole nitrogen with a pyrrole ring. Key distinctions include:

  • Antiplasmodial Activity: Neocryptolepine demonstrates superior selectivity indices (SI = cytotoxicity/antiplasmodial activity ratio) compared to other indoloquinolines. However, 7-Methyl-7H-indolo[2,3-c]quinoline derivatives often show broader anticancer potency due to enhanced DNA binding from the methyl group .
  • Synthesis: Pyrrolo[2,3-c]quinolines are synthesized via domino condensation-Heck cyclization from brominated quinoline precursors, whereas indolo[2,3-c]quinolines require regioselective methylation steps to optimize bioactivity .

Comparative Data Table

Compound Core Structure Key Substituent Synthesis Method Cytotoxicity (IC₅₀, μM) Selectivity Index (SI)
7-Methyl-7H-indolo[2,3-c]quinoline Indolo[2,3-c]quinoline 7-Methyl Pd-catalyzed cyclization 1–5 (varies by cell line) Moderate
Indolo[2,3-b]quinoline Indolo[2,3-b]quinoline N-Alkyl Cu-catalyzed coupling >10 Low
Indolo[2,3-d]benzazepine Benzazepine-fused Variable Multi-step alkylation >20 Not reported
Neocryptolepine Pyrrolo[2,3-c]quinoline None Domino condensation-Heck 5–10 High (SI >10)

Key Research Findings

  • Methylation Enhances Bioactivity: The 7-methyl group in indolo[2,3-c]quinoline significantly boosts cytotoxicity by stabilizing DNA interactions and improving metabolic stability .
  • Synthetic Efficiency: Palladium-catalyzed routes for 7-Methyl-7H-indolo[2,3-c]quinoline achieve higher yields (up to 85%) compared to copper-based methods for [2,3-b] analogues (≤31%) .
  • Structural Planarity Dictates DNA Binding: Planar indoloquinolines ([2,3-c] and [2,3-b]) outperform non-planar derivatives (e.g., benzazepines) in therapeutic applications due to stronger intercalation .

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